

Technical Guide: Structure-Activity Relationship of 2-(4-Ethylphenyl)piperidine Analogs

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Compound of Interest

Compound Name: 2-(4-Ethylphenyl)piperidine

CAS No.: 383128-78-7

Cat. No.: B3133099

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Executive Summary

2-(4-Ethylphenyl)piperidine is a 2-substituted piperidine derivative belonging to the class of 2-arylpiperidines. Structurally, it consists of a piperidine ring substituted at the C2 position with a phenyl ring, which itself bears an ethyl group at the para (4') position.

This scaffold is pharmacologically significant as a template for Monoamine Reuptake Inhibitors, specifically targeting the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET). The addition of a 4'-ethyl group introduces significant lipophilicity and steric bulk compared to the parent compound (2-phenylpiperidine) and the 4'-methyl analog, potentially altering blood-brain barrier (BBB) penetration and transporter selectivity.

Primary Classification: Norepinephrine-Dopamine Reuptake Inhibitor (NDRI). Key Structural Feature: Chiral center at C2 of the piperidine ring; para-alkyl substitution on the aryl moiety.

Chemical Structure & Properties[1][2][3]

The core pharmacophore requires a basic nitrogen atom (protonated at physiological pH) separated by a specific distance from an aromatic ring. The 2-arylpiperidine scaffold rigidly

locks this conformation, often resulting in higher potency than flexible analogs (e.g., amphetamines).

Physicochemical Profile

Property	Value (Predicted)	Impact on SAR
Molecular Formula	C ₁₃ H ₁₉ N	Core stoichiometry.
Molecular Weight	189.30 g/mol	Ideal for CNS penetration (< 400).
LogP (Lipophilicity)	-3.2 - 3.5	High BBB permeability; higher than 2-phenylpiperidine (~2.4).
H-Bond Donors	1 (NH)	Critical for anchoring to Asp79 in DAT.
pKa	-9.5 - 10.0	Exists predominantly as a cation at physiological pH.

Stereochemistry

The C2 position of the piperidine ring is a chiral center.

- **Eutomer (Active Isomer):** Based on the methylphenidate (MPH) and desoxypradrol homology, the (2R)-enantiomer is predicted to carry the majority of the reuptake inhibitory activity.
- **Distomer:** The (2S)-enantiomer is typically less active or inactive at DAT, though it may retain some NET affinity.

Synthesis Protocol

The synthesis of **2-(4-ethylphenyl)piperidine** is most efficiently achieved via a Suzuki-Miyaura Cross-Coupling followed by Catalytic Hydrogenation. This route allows for modular modification of the aryl ring.

Step-by-Step Methodology

Step 1: Suzuki Coupling (Formation of 2-Arylpyridine Precursor)

- Reagents: 2-Bromopyridine (1.0 eq), 4-Ethylphenylboronic acid (1.2 eq), Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2.0 eq).
- Solvent: Toluene/Ethanol/Water (2:1:1).
- Conditions: Reflux under N₂ atmosphere for 12 hours.
- Mechanism: Oxidative addition of Pd to halide, transmetallation with boronic acid, reductive elimination to form the biaryl bond.
- Validation: Monitor disappearance of 2-bromopyridine via TLC (Hexane/EtOAc).

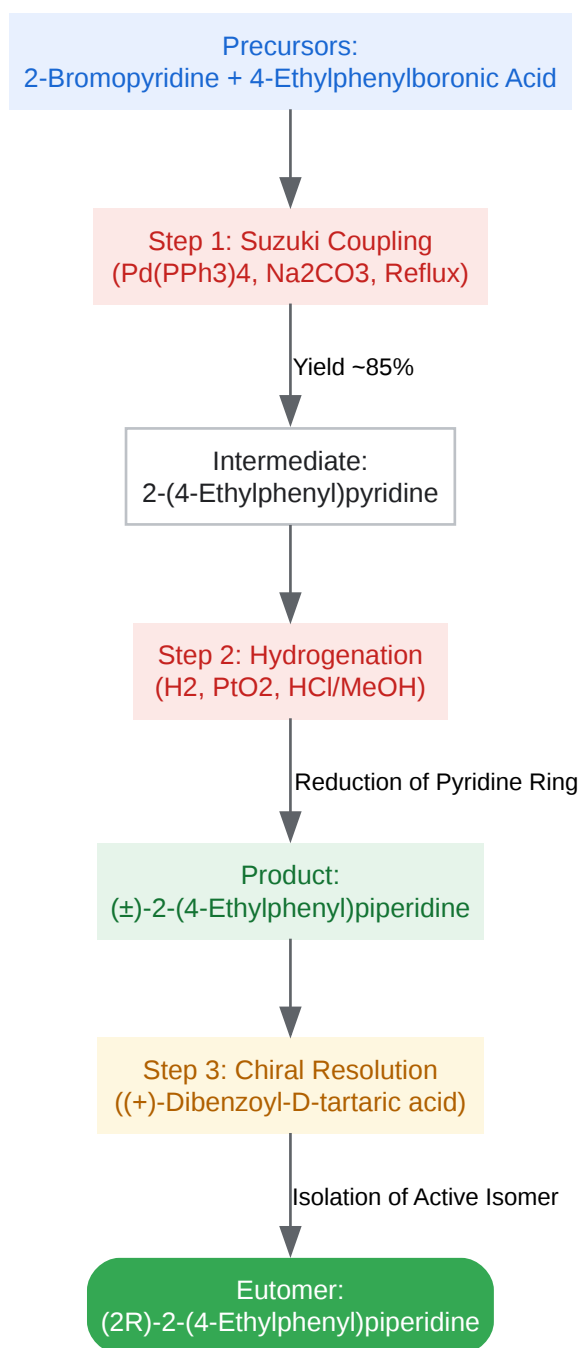
Step 2: Catalytic Hydrogenation (Reduction of Pyridine)

- Reagents: 2-(4-Ethylphenyl)pyridine, PtO₂ (Adams' Catalyst) or Pd/C (10%).
- Solvent: Methanol with catalytic HCl or Acetic Acid.
- Conditions: H₂ atmosphere (40-60 psi) in a Parr shaker for 24 hours.
- Purification: Filtration of catalyst, neutralization, and extraction.
- Note: This yields the racemic (±)-piperidine.

Step 3: Chiral Resolution (Optional)

- Agent: (+)-Dibenzoyl-D-tartaric acid.
- Method: Crystallization from Ethanol/Acetone to isolate the (2R)-isomer salt.

Synthesis Workflow Diagram



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Caption: Modular synthesis pathway utilizing Suzuki coupling for aryl diversification followed by heterocyclic reduction.

Structure-Activity Relationship (SAR) Analysis

The pharmacological activity of 2-arylpiperidines is highly sensitive to substitutions on the aromatic ring and the nitrogen atom.

The Aryl Substituent (4'-Position)

The phenyl ring interacts with a hydrophobic pocket in the transporter (DAT/NET).

- Unsubstituted (2-Phenylpiperidine): Moderate potency.[1][2] Baseline activity.
- 4'-Methyl (Tolyl): Increases lipophilicity and potency. Often the "sweet spot" for DAT affinity.
- 4'-Ethyl (Target):
 - Steric Effect: The ethyl group is bulkier. While the hydrophobic pocket at the binding site is tolerant of para-substitution, excessive bulk can reduce affinity if it clashes with transmembrane helices.
 - Lipophilicity: Significant increase in LogP facilitates rapid BBB crossing, likely resulting in a faster onset of action but potentially lower metabolic stability (oxidation of the ethyl chain).
 - Selectivity: Bulky para-substituents often favor NET over DAT binding compared to the parent scaffold, though DAT affinity usually remains in the nanomolar range.

The Piperidine Nitrogen[5]

- Secondary Amine (N-H): Essential for optimal hydrogen bonding with Asp79 in the transporter.
- N-Methylation: In the phenidate/pipradrol series, N-methylation often decreases potency (unlike in amphetamines). Therefore, the N-unsubstituted **2-(4-ethylphenyl)piperidine** is predicted to be more potent than its N-methyl analog.

Comparative SAR Data (Extrapolated)

Analog	Substituent (R)	Predicted DAT Ki (nM)	Predicted NET Ki (nM)	Selectivity (DA/NE)
2-Phenylpiperidine	-H	150 - 300	80 - 150	~2:1 (NET pref)
2-(4-Tolyl)piperidine	-CH ₃	40 - 80	30 - 60	Balanced
2-(4-Ethylphenyl)piperidine	-CH ₂ CH ₃	60 - 100	20 - 50	NET Preference
Desoxypradrol	-Ph (Benzhydryl)	10 - 20	50 - 100	DAT Preference

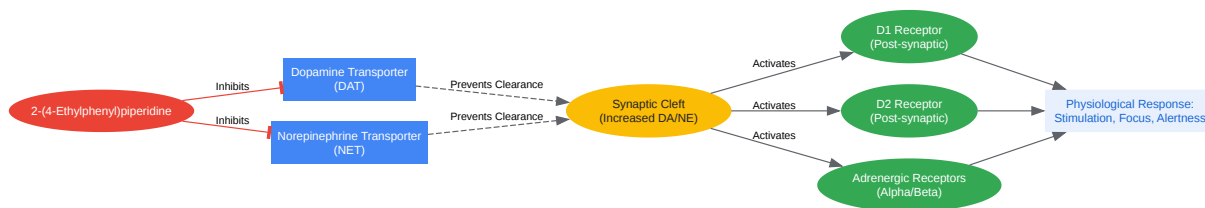
Note: Lower Ki indicates higher affinity. Data extrapolated from homologous series in Schneringer et al. and Deutsch et al.

Pharmacological Mechanism

The primary mechanism of action is the blockade of presynaptic monoamine transporters.

- **Binding:** The protonated amine binds to the central binding site of DAT/NET.
- **Blockade:** This prevents the reuptake of Dopamine (DA) and Norepinephrine (NE) from the synaptic cleft.
- **Effect:** Increased extracellular monoamine concentrations lead to enhanced signaling at postsynaptic D1/D2 and Alpha/Beta-adrenergic receptors.

Signaling Pathway Diagram



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Caption: Mechanism of action showing dual inhibition of DAT and NET leading to downstream receptor activation.

References

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